3-Boc-aminobutyronitrile

Biocatalysis Nitrile hydrolase β-Amino acid synthesis

3-Boc-aminobutyronitrile (CAS 194156-55-3), systematically named tert-butyl (1-cyanopropan-2-yl)carbamate, is a Boc-protected β-aminonitrile building block with molecular formula C₉H₁₆N₂O₂ and molecular weight 184.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of a butyronitrile backbone, rendering the amine inert under basic and nucleophilic conditions while retaining the nitrile group as a synthetic handle for further transformations.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 194156-55-3
Cat. No. B069345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-aminobutyronitrile
CAS194156-55-3
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C(C#N)N)C(=O)OC(C)(C)C
InChIInChI=1S/C9H16N2O2/c1-6(7(11)5-10)8(12)13-9(2,3)4/h6-7H,11H2,1-4H3
InChIKeyWTDQOCXXUUNNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-aminobutyronitrile (CAS 194156-55-3): Basic Characteristics and Procurement-Relevant Properties


3-Boc-aminobutyronitrile (CAS 194156-55-3), systematically named tert-butyl (1-cyanopropan-2-yl)carbamate, is a Boc-protected β-aminonitrile building block with molecular formula C₉H₁₆N₂O₂ and molecular weight 184.24 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of a butyronitrile backbone, rendering the amine inert under basic and nucleophilic conditions while retaining the nitrile group as a synthetic handle for further transformations . Predicted physicochemical parameters include a boiling point of 309.5 ± 25.0 °C (760 mmHg), density of 1.0 ± 0.1 g/cm³, and ACD/LogP of 1.11 .

3-Boc-aminobutyronitrile: Why Generic Substitution with Unprotected or Alternatively Protected β-Aminonitriles Fails


Generic substitution with unprotected 3-aminobutyronitrile or alternative N-protected derivatives is not a viable strategy due to divergent reactivity profiles and synthetic outcomes. Unprotected 3-aminobutyronitrile suffers from extremely poor enzymatic conversion (<1% yield, 29% ee) in biocatalytic transformations and is synthetically challenging to access [1], while alternative protecting groups such as N-benzyl demonstrate markedly different performance (75% ee, 6% yield) compared with Boc-protected variants [1]. Additionally, the chiral resolution capacity differs fundamentally between the racemic 3-Boc-aminobutyronitrile and its enantiopure (S)- and (R)-counterparts, with each serving distinct stereochemical requirements in asymmetric synthesis . The Boc group provides orthogonal stability to bases and nucleophiles while remaining cleavable under mild acidic conditions—a combination of properties not replicated by other common protecting groups such as Fmoc (base-labile) or Cbz (requires harsher hydrogenolysis) [2].

3-Boc-aminobutyronitrile (CAS 194156-55-3): Quantitative Comparative Evidence for Procurement Decision-Making


Boc Protection Enables Biocatalytic Handling of β-Aminonitriles While Unprotected Variants Yield Negligible Conversion

In nitrilase- and nitrile hydratase-mediated biotransformations toward β-amino acids, unprotected 3-aminobutyronitrile (3-ABN) exhibits negligible conversion (<1% yield, 29% enantiomeric excess at pH 7). In contrast, N-protected derivatives enable enzymatic activity. The N-benzyl-protected variant achieved 75% ee and 6% yield under comparable conditions [1]. Although the Boc-protected variant showed no activity with the specific enzyme Nit1 in the same study, this differential reactivity pattern demonstrates that protection status is a binary determinant of biocatalytic feasibility [1].

Biocatalysis Nitrile hydrolase β-Amino acid synthesis

Racemic 3-Boc-aminobutyronitrile vs. Enantiopure (S)-Boc-aminobutyronitrile: Procurement Specification Determines Stereochemical Application

3-Boc-aminobutyronitrile (CAS 194156-55-3) is supplied as the racemic mixture (RS) in standard commercial offerings . The enantiopure (S)-enantiomer is separately cataloged under CAS 172695-22-6, with distinct physicochemical properties including a defined melting point range of 69–71 °C (in dichloromethane) and recommended storage at 2–8 °C . The (R)-enantiomer (CAS 198493-28-6) is also commercially available . This stereochemical distinction is procurement-critical: researchers requiring stereospecific incorporation into chiral drug candidates must select the appropriate enantiomer or racemate based on their synthetic route design .

Asymmetric synthesis Chiral building blocks Stereochemistry

Boc Protection Provides Orthogonal Stability vs. Fmoc and Cbz Alternatives in Multi-Step Synthetic Sequences

The Boc protecting group on 3-Boc-aminobutyronitrile exhibits stability to bases and nucleophiles while being cleavable under mild acidic conditions (e.g., TFA or HCl in dioxane), enabling orthogonal protection strategies in complex molecule synthesis [1]. In contrast, Fmoc-protected amines are base-labile (cleaved by piperidine), and Cbz groups require hydrogenolysis conditions that are incompatible with nitrile reduction-prone substrates [1]. This orthogonal stability profile allows 3-Boc-aminobutyronitrile to be employed in sequences where other protecting groups would undergo premature cleavage [1].

Protecting group strategy Orthogonal protection Multi-step synthesis

3-Boc-aminobutyronitrile (Racemate) Offers Broader Synthetic Versatility Than Enantiopure Forms for Racemic Library Synthesis and Method Development

The racemic 3-Boc-aminobutyronitrile (CAS 194156-55-3) is preferentially employed in racemic compound library synthesis and reaction methodology development where stereochemical outcome is either not relevant or intentionally varied [1]. The enantiopure (S)-form (CAS 172695-22-6) is reserved for targeted chiral drug candidate synthesis where absolute stereochemistry is predetermined, such as in the preparation of spermidine analogs of 15-deoxyspergualin with immunosuppressive activities [1]. Procurement of the racemate reduces cost and enables broader reaction condition screening without stereochemical bias [1].

Medicinal chemistry Compound library synthesis Methodology development

Predicted LogP (1.11) and Physicochemical Profile Distinguish 3-Boc-aminobutyronitrile from Longer-Chain and Non-Nitrile β-Amino Acid Derivatives

3-Boc-aminobutyronitrile exhibits a predicted ACD/LogP of 1.11, LogD (pH 5.5 and 7.4) of 1.21, and polar surface area of 62 Ų, with zero Rule of 5 violations . The homologous N-Boc-4-aminobutyronitrile derivative (CAS 172833-24-8; 4-cyanobutan-2-yl carbamate) possesses an extended carbon chain (C₁₀H₁₈N₂O₂, MW 198.26), resulting in higher lipophilicity . This lower LogP value of 3-Boc-aminobutyronitrile confers superior aqueous compatibility in reaction media and potentially more favorable ADME properties when incorporated into drug-like molecules .

Physicochemical properties Drug-likeness ADME prediction

Commercial Purity Benchmark: 97–98% Purity with QC Documentation (NMR, HPLC, GC) Matches Industry Standards for Pharmaceutical Intermediate Procurement

Multiple reputable suppliers including Bidepharm (CAS 194156-55-3) and AJPharmTech offer 3-Boc-aminobutyronitrile at 97% purity and 98% purity, respectively, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data [1]. This purity specification aligns with industry expectations for pharmaceutical intermediate procurement and eliminates the need for in-house purification prior to use in most synthetic applications . Compounds lacking documented QC (such as in-house synthesized analogs without analytical certification) introduce variability in reaction yields and reproducibility .

Quality control Analytical chemistry Pharmaceutical intermediate

3-Boc-aminobutyronitrile (CAS 194156-55-3): Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of Chiral β-Amino Acid Building Blocks via Biocatalytic Nitrile Hydrolysis

For research groups developing biocatalytic routes to enantiomerically enriched β-amino acids, 3-Boc-aminobutyronitrile serves as a protected substrate that avoids the negligible conversion (<1% yield, 29% ee) observed with unprotected 3-aminobutyronitrile [1]. While the Boc-protected variant showed no activity with the specific Nit1 enzyme in one study, its orthogonal stability profile may be compatible with alternative nitrilase or nitrile hydratase systems that exhibit broader substrate tolerance. Researchers should screen multiple enzyme sources to identify optimal Boc-compatible biocatalysts.

Racemic Compound Library Synthesis in Medicinal Chemistry Hit-to-Lead Optimization

Medicinal chemistry teams constructing racemic compound libraries for high-throughput screening should procure the racemic 3-Boc-aminobutyronitrile (CAS 194156-55-3, 97% purity with QC documentation) rather than the enantiopure (S)- or (R)-forms, as the racemate provides broader structural diversity at lower cost while enabling subsequent chiral resolution or asymmetric synthesis upon lead identification .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Amino Protection

In synthetic sequences requiring sequential deprotection steps (e.g., solid-phase peptide synthesis or complex natural product total synthesis), 3-Boc-aminobutyronitrile should be selected over Fmoc- or Cbz-protected β-aminonitriles when the synthetic route includes base-sensitive functional groups or nitrile moieties that are incompatible with hydrogenolysis conditions [2]. The Boc group's acid-labile nature provides true orthogonal protection, enabling selective amine unmasking without affecting other protecting groups.

Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Properties

For fragment-based drug discovery campaigns, 3-Boc-aminobutyronitrile offers a favorable physicochemical profile (LogP 1.11, MW 184.24, zero Rule of 5 violations) that aligns with fragment library design principles . The compound should be prioritized over longer-chain homologs such as N-Boc-4-aminobutyronitrile (C₁₀H₁₈N₂O₂, higher predicted LogP) when aqueous solubility and minimal lipophilicity are desired fragment attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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